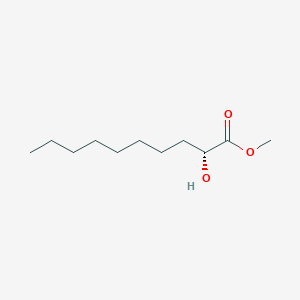

(R)-methyl 2-hydroxydecanoate

Beschreibung

BenchChem offers high-quality (R)-methyl 2-hydroxydecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-methyl 2-hydroxydecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H22O3 |

|---|---|

Molekulargewicht |

202.29 g/mol |

IUPAC-Name |

methyl (2R)-2-hydroxydecanoate |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10,12H,3-9H2,1-2H3/t10-/m1/s1 |

InChI-Schlüssel |

HHHKXSXAGVRUSM-SNVBAGLBSA-N |

Isomerische SMILES |

CCCCCCCC[C@H](C(=O)OC)O |

Kanonische SMILES |

CCCCCCCCC(C(=O)OC)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-methyl 2-hydroxydecanoate: Properties, Synthesis, and Applications

An Introduction to a Versatile Chiral Building Block

The importance of enantiomeric purity in pharmaceuticals is well-established, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the development of efficient methods to obtain enantiomerically pure compounds like (R)-methyl 2-hydroxydecanoate is a critical endeavor for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties of Methyl 2-Hydroxydecanoate

Understanding the physical and chemical properties of methyl 2-hydroxydecanoate is fundamental for its handling, purification, and use in synthetic applications. The following table summarizes the key computed and experimental data available for the racemic mixture.

| Property | Value | Source |

| CAS Number | 71271-24-4 (racemate) | [1][2] |

| Molecular Formula | C₁₁H₂₂O₃ | [1] |

| Molecular Weight | 202.29 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not experimentally determined for the 2-hydroxy isomer. For comparison, the boiling point of the related methyl decanoate is 224 °C. | |

| Melting Point | Not experimentally determined for the 2-hydroxy isomer. For comparison, the melting point of the related methyl decanoate is -14 to -11 °C. | |

| Solubility | Predicted to be poorly soluble in water. Soluble in organic solvents like ethanol, ether, and chloroform. | |

| Kovats Retention Index | 1439.9 (semi-standard non-polar column) | [1] |

Spectroscopic Data:

Spectroscopic analysis is crucial for the identification and characterization of methyl 2-hydroxydecanoate.

-

¹H and ¹³C NMR Spectroscopy: While a publicly available, fully assigned experimental spectrum for methyl 2-hydroxydecanoate is not readily found, predicted spectra can be generated using cheminformatic tools. The ¹H NMR spectrum is expected to show characteristic signals for the methyl ester protons, the α-proton adjacent to the hydroxyl and carbonyl groups, and the long aliphatic chain protons. The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon, the α-carbon bearing the hydroxyl group, the methoxy carbon, and the carbons of the decyl chain.[1][3][4]

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides GC-MS data for methyl 2-hydroxydecanoate, which is essential for its identification in complex mixtures.[1] Due to the presence of the hydroxyl group, derivatization, such as silylation, is often employed to increase volatility and improve chromatographic performance for GC analysis.[5][6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum of methyl 2-hydroxydecanoate will exhibit characteristic absorption bands for the hydroxyl (O-H) stretching vibration (typically a broad peak around 3400 cm⁻¹), the carbonyl (C=O) stretching of the ester (around 1740 cm⁻¹), and C-H stretching vibrations of the aliphatic chain.[1]

Enantioselective Synthesis and Chiral Separation

The preparation of enantiomerically pure (R)-methyl 2-hydroxydecanoate is paramount for its application in the synthesis of chiral drugs and other biologically active molecules. The two primary strategies to achieve this are asymmetric synthesis and the resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer with high selectivity. One of the most effective methods for synthesizing chiral α-hydroxy esters is the asymmetric reduction of the corresponding α-keto ester.

Caption: Asymmetric hydrogenation of a prochiral ketoester.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-oxodecanoate (Generalized)

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using chiral ruthenium-BINAP catalysts.[8]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a chiral ruthenium catalyst is prepared by reacting a ruthenium precursor with a chiral phosphine ligand (e.g., (R)-BINAP).

-

Reaction Setup: Methyl 2-oxodecanoate (the starting material, which can be synthesized by oxidation of racemic methyl 2-hydroxydecanoate or other methods) is dissolved in a degassed solvent such as methanol in a high-pressure reactor.

-

Hydrogenation: The chiral catalyst is added to the solution, and the reactor is purged and pressurized with hydrogen gas.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature until complete conversion of the starting material is observed, which can be monitored by techniques like TLC or GC.

-

Work-up and Purification: After depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield enantiomerically enriched (R)-methyl 2-hydroxydecanoate.

Enzymatic Kinetic Resolution of Racemic Methyl 2-Hydroxydecanoate

Kinetic resolution is a powerful technique that relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. Lipases are particularly effective biocatalysts for the resolution of racemic alcohols and esters due to their high enantioselectivity and mild reaction conditions.

Caption: Lipase-catalyzed kinetic resolution workflow.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Generalized)

This protocol is based on well-established methods for the lipase-catalyzed resolution of α-hydroxy esters.[9][10][11][12]

-

Reaction Setup: Racemic methyl 2-hydroxydecanoate is dissolved in a suitable organic solvent (e.g., toluene, hexane). An acylating agent, such as vinyl acetate, is added.

-

Enzymatic Reaction: An immobilized lipase, commonly Candida antarctica lipase B (CALB, often sold as Novozym 435), is added to the mixture. The suspension is incubated at a controlled temperature with agitation.

-

Reaction Monitoring: The reaction progress is monitored by chiral GC or HPLC to determine the enantiomeric excess (ee) of the unreacted alcohol and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity for both components.

-

Enzyme Removal: The immobilized enzyme is removed by simple filtration and can often be reused.

-

Separation and Hydrolysis: The unreacted (S)-methyl 2-hydroxydecanoate and the acylated (R)-methyl 2-acetoxydecanoate are separated by column chromatography. The purified (R)-ester is then hydrolyzed under mild basic conditions to afford the desired (R)-methyl 2-hydroxydecanoate.

Chiral Chromatography

For analytical and small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for separating the enantiomers of methyl 2-hydroxydecanoate and determining their enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of such compounds.

Applications in Research and Drug Development

The significance of (R)-methyl 2-hydroxydecanoate lies in its potential as a chiral building block for the synthesis of more complex molecules and its potential intrinsic biological activity.

Chiral Synthon:

Enantiomerically pure α-hydroxy esters are valuable intermediates in the synthesis of a wide range of natural products and pharmaceuticals. The hydroxyl and ester functionalities can be selectively modified to introduce new stereocenters and build molecular complexity. For instance, they can be used in the synthesis of pheromones, which often have highly specific stereochemical requirements for their biological activity.

Potential Biological Activity:

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids that have been shown to possess a range of biological activities, including anti-diabetic and anti-inflammatory effects. While the specific biological profile of (R)-methyl 2-hydroxydecanoate has not been extensively studied, its structural similarity to these bioactive lipids suggests that it may have interesting pharmacological properties worth investigating. Research into the biological effects of various FAHFA isomers has shown that stereochemistry can significantly impact their activity, highlighting the importance of studying the individual enantiomers of methyl 2-hydroxydecanoate.

Conclusion

(R)-methyl 2-hydroxydecanoate is a valuable chiral compound with significant potential in synthetic organic chemistry and drug discovery. Although a specific CAS number for the (R)-enantiomer is not readily found, this guide has provided a comprehensive overview of the properties of the racemic mixture and detailed strategies for obtaining the enantiomerically pure (R)-form through asymmetric synthesis and enzymatic kinetic resolution. The methodologies for chiral separation and the potential applications of this compound underscore its importance for researchers and scientists in the pharmaceutical and life sciences industries. Further investigation into the specific biological activities of (R)-methyl 2-hydroxydecanoate is warranted and could lead to the discovery of new therapeutic agents.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 549544, Methyl 2-hydroxydecanoate. Retrieved from [Link].

- Brady, D., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(42), 11849-11854.

-

The Royal Society of Chemistry (2020). Supporting Information for "A general and practical rhodium-catalyzed hydroamination of terminal and internal alkenes". Retrieved from [Link].

-

NIST (National Institute of Standards and Technology). (n.d.). Methyl 2-hydroxydecanoate. In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate. (n.d.). Scheme 4: Synthesis of (A) 2-methyl-and 2-hydroxy-iso-fatty acids 30... [Image]. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520259, Methyl 10-hydroxydecanoate. Retrieved from [Link].

-

ResearchGate. (n.d.). ¹H NMR spectrum in DMSO-d6 of methyl 15-hydroxypentadecanoate... [Image]. Retrieved from [Link].

- Gotor-Fernández, V., et al. (2016).

-

NIST (National Institute of Standards and Technology). (n.d.). Methyl 2-hydroxytetradecanoate, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology). (n.d.). Methyl 2-hydroxy-heptadecanoate. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology). (n.d.). Methyl 2-hydroxyhexadecanoate, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link].

- Paizs, C., & Toşa, M. I. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. International Journal of Molecular Sciences, 24(17), 13460.

- Koppenhoefer, B., et al. (1990). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S)-2-Chloro-1-alkanols: (R)-Methyloxirane. Organic Syntheses, 69, 153.

- González-Vera, J. A., et al. (2024). Identification of Antioxidant Methyl Derivatives of Ortho-Carbonyl Hydroquinones That Reduce Caco-2 Cell Energetic Metabolism and Alpha-Glucosidase Activity. Antioxidants, 13(8), 940.

- Google Patents. (n.d.). Method for producing methyl 2-hydroxybutanoate.

- de la Torre, E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953.

-

The Good Scents Company. (n.d.). 2-methyl decanoic acid. Retrieved from [Link].

- Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Plants, 11(14), 1838.

-

Brown, W. P. (2025). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Dodecanoic acid, methyl ester (CAS 111-82-0). Retrieved from [Link].

Sources

- 1. Methyl 2-hydroxydecanoate | C11H22O3 | CID 549544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-hydroxydecanoate [webbook.nist.gov]

- 3. Methyl 10-hydroxydecanoate | C11H22O3 | CID 520259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2-hydroxytetradecanoate, TMS derivative [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 2-hydroxyhexadecanoate, TMS derivative [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to α-Hydroxy Esters in Insect Chemical Communication: A Case Study of (R)-methyl 2-hydroxydecanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

Insect chemical communication is a cornerstone of their survival and reproduction, with pheromones—often derived from common metabolic pathways—playing a central role. While a vast array of pheromonal compounds have been identified, the exploration of novel structures is a continuing frontier in chemical ecology. This guide delves into the biological function and research methodologies surrounding a specific class of fatty acid derivatives: α-hydroxy esters. As a focal point, we explore the hypothetical role of (R)-methyl 2-hydroxydecanoate. Although this specific compound has not yet been identified as a natural insect pheromone in published literature, its structure is analogous to known pheromones, particularly within the Coleoptera (beetle) order. This document provides an in-depth technical framework for researchers, scientists, and drug development professionals, outlining the potential biological significance, biosynthesis, and chemical ecology of such compounds. We present established, field-proven protocols for the identification, synthesis, and behavioral analysis of similar semiochemicals, grounding this exploration in authoritative examples from the field to provide a robust and practical guide for future research and development.

Introduction: The Role of Fatty Acid Derivatives in Insect Pheromones

Insects utilize a sophisticated chemical language, where pheromones act as precise signals for a range of behaviors, including mating, aggregation, and alarm.[1] A significant portion of these chemical messengers are derived from fatty acid metabolism, leading to a diverse array of structures such as alcohols, aldehydes, acetate esters, and hydrocarbons.[1] This biochemical toolkit allows for immense species-specificity, often achieved through subtle variations in chain length, the position and geometry of double bonds, and the presence of various functional groups.

Among this diversity, compounds featuring hydroxyl and carbonyl functionalities are common, particularly as aggregation or sex pheromones in beetles.[2] These molecules, often chiral, present a fascinating area of study, as the stereochemistry can be critical for biological activity. This guide focuses on the α-hydroxy ester functional group, a less common but biochemically plausible structure, using (R)-methyl 2-hydroxydecanoate as a representative model to explore the core principles of pheromone science.

(R)-methyl 2-hydroxydecanoate: A Hypothetical Pheromone Candidate

As of the latest literature reviews, (R)-methyl 2-hydroxydecanoate has not been identified as a pheromone component for any insect species. However, its structure aligns with a common motif found in the pheromones of longhorned beetles (family: Cerambycidae), which often consist of 6, 8, or 10-carbon chains with hydroxyl or carbonyl groups at the C-2 and C-3 positions.[2]

Chemical Properties:

-

IUPAC Name: methyl (2R)-2-hydroxydecanoate

-

Molecular Formula: C₁₁H₂₂O₃

-

Molar Mass: 202.29 g/mol [3]

-

Key Features: A 10-carbon fatty acid backbone, a hydroxyl group at the alpha (C-2) position, a methyl ester, and a chiral center at C-2.

Given these characteristics, it is plausible to hypothesize that (R)-methyl 2-hydroxydecanoate could function as a male-produced aggregation pheromone in a beetle species, attracting both males and females to a host resource for mating and feeding.

Analogous Pheromones in Nature: The Cerambycidae Model

To understand the potential role of our model compound, we can examine well-documented, structurally similar pheromones. Many species in the Cerambycidae subfamily produce pheromones that are short-chain hydroxyketones or diols. A prime example is the male-produced aggregation pheromone of Anelaphus inflaticollis, an uncommon desert cerambycine beetle.[2][4]

The primary component of its pheromone blend is (R)-3-hydroxyhexan-2-one, which alone is attractive to both sexes.[4] The full blend includes several related compounds, highlighting the multi-component nature of many pheromone systems.

| Compound | Insect Species | Pheromone Type | Key Function | Reference |

| (R)-3-hydroxyhexan-2-one | Anelaphus inflaticollis | Aggregation | Attracts both sexes | [2][4] |

| (S)-2-hydroxyhexan-3-one | Anelaphus inflaticollis | Aggregation (minor) | Component of blend | [2][4] |

| 2,3-Hexanedione | Anelaphus inflaticollis | Aggregation (minor) | Component of blend | [2][4] |

| 2,3-Hexanediols | Anelaphus inflaticollis | Aggregation (minor) | Component of blend | [2][4] |

| 2,3-Octanediol & 2-hydroxy-3-octanone | Xylotrechus chinensis | Aggregation | Attracts females | [5][6] |

This common structural motif suggests a conserved evolutionary history and biosynthetic strategy across this diverse beetle subfamily. The chirality, as seen with the (R)-enantiomer being the major active component in A. inflaticollis, is often a critical factor for receptor binding and behavioral response.

Proposed Biosynthesis and Endocrine Regulation

The biosynthesis of fatty acid-derived pheromones in insects is a well-established field, typically involving a series of modifications to standard fatty acyl-CoA precursors.[1] The production of beetle pheromones is often regulated by Juvenile Hormone III (JH III).[7]

A plausible biosynthetic pathway for (R)-methyl 2-hydroxydecanoate would originate from decanoyl-CoA, a product of de novo fatty acid synthesis. The key steps would be:

-

α-Hydroxylation: An α-hydroxylase enzyme, likely a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C-2 position of decanoyl-CoA.

-

Esterification: A methyltransferase enzyme catalyzes the transfer of a methyl group, likely from S-adenosyl methionine (SAM), to the carboxylic acid, forming the methyl ester.

This proposed pathway is consistent with general insect biochemistry for modifying fatty acids.

Methodologies for Pheromone Research and Development

The discovery and validation of a new pheromone component require a systematic workflow involving chemical analysis and behavioral bioassays.

5.1 Protocol: Pheromone Collection and Identification

This protocol describes the standard method for collecting and identifying volatile pheromones from an insect.

Objective: To identify sex-specific compounds produced by the target insect.

Materials:

-

Glass aeration chamber

-

Charcoal-filtered air source

-

Volatile collection trap (e.g., glass tube with Porapak Q or Tenax TA sorbent)

-

Vacuum pump with flowmeter

-

High-purity solvents (hexane, dichloromethane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with a chiral column (e.g., CycloSil-B)

Procedure:

-

Insect Preparation: Separate male and female insects, preferably as pupae to ensure virginity. Place a group of sexually mature insects (e.g., 10-20 individuals) into the aeration chamber. Provide a food/water source if needed.

-

Volatile Collection: Pass a gentle stream of purified air (e.g., 500 mL/min) through the chamber. Connect the outlet to the sorbent trap to capture the airborne volatiles. Collect for a period corresponding to the insect's peak activity (e.g., 24 hours).

-

Elution: After collection, disconnect the trap and elute the trapped compounds by passing 2-3 mL of high-purity solvent through the sorbent into a clean vial.

-

Concentration: If necessary, concentrate the sample to a final volume of ~50 µL under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject 1 µL of the extract into the GC-MS. Use a temperature program that effectively separates compounds of interest (e.g., initial temp 60°C, ramp to 250°C).

-

Data Analysis: Compare the chromatograms from male and female insect collections. Identify male-specific peaks. Analyze the mass spectrum of these peaks and compare them to spectral libraries (e.g., NIST) for tentative identification.

-

Chiral Analysis: To determine the enantiomeric composition, analyze the extract on a GC equipped with a chiral column. Compare retention times to those of authentic (R)- and (S)- standards.

5.2 Protocol: Stereoselective Synthesis

Confirmation of a pheromone's structure and bioassays require an authentic, stereochemically pure standard. While a specific synthesis for (R)-methyl 2-hydroxydecanoate is not prominent in pheromone literature, a standard approach would involve asymmetric synthesis.

Objective: To synthesize enantiomerically pure (R)-methyl 2-hydroxydecanoate.

Generalized Approach (based on established methods):

-

Starting Material: Begin with a commercially available chiral building block, such as (R)-glycidol or an asymmetric reduction of a keto-ester.

-

Chain Elongation: Utilize organocuprate chemistry to open the epoxide ring with a C7 alkyl group, establishing the 10-carbon backbone.

-

Oxidation: Oxidize the primary alcohol resulting from the ring-opening to a carboxylic acid.

-

Esterification: Convert the carboxylic acid to the methyl ester using standard methods (e.g., methanol with a catalytic amount of acid).

-

Purification & Verification: Purify the final product using column chromatography and verify its structure and enantiomeric purity via NMR spectroscopy and chiral GC analysis.

5.3 Protocol: Behavioral Bioassays

Behavioral assays are essential to prove that an identified compound elicits a response in the target insect.

Objective: To determine if (R)-methyl 2-hydroxydecanoate is attractive to the target insect species.

A. Laboratory Bioassay: Y-Tube Olfactometer

Materials:

-

Glass Y-tube olfactometer

-

Purified, humidified air source

-

Test compound ((R)-methyl 2-hydroxydecanoate) dissolved in solvent (e.g., hexane)

-

Control (solvent only)

-

Filter paper strips

Procedure:

-

Setup: Place the Y-tube in a controlled environment with uniform lighting and no air drafts. Connect the air source to both arms of the Y-tube.

-

Stimulus Application: Apply a known dose of the test compound (e.g., 10 µg) to a filter paper strip and place it in the designated olfactometer arm. Place a solvent-only filter paper in the other arm.

-

Insect Introduction: Introduce a single insect (e.g., an adult female beetle) at the base of the Y-tube.

-

Observation: Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms.

-

Data Collection: Record the first choice for each insect. Test a sufficient number of insects (e.g., n=50). After every few insects, rotate the arms of the Y-tube to avoid positional bias.

-

Statistical Analysis: Analyze the choice data using a Chi-square (χ²) test to determine if there is a statistically significant preference for the test compound over the solvent control.

B. Field Bioassay: Trapping Experiment

Materials:

-

Insect traps (e.g., funnel or delta traps)

-

Lures (e.g., rubber septa) loaded with the synthetic pheromone

-

Control lures (solvent only)

-

Randomized block experimental design in the field

Procedure:

-

Lure Preparation: Load lures with a standardized dose of (R)-methyl 2-hydroxydecanoate.

-

Trap Deployment: In a suitable habitat, set up traps in a randomized complete block design. Each block should contain one trap with the test lure and one control trap. Separate traps and blocks by a sufficient distance (e.g., >30 meters) to prevent interference.

-

Data Collection: Check traps regularly (e.g., weekly) and record the number of male and female insects of the target species captured.

-

Statistical Analysis: Analyze the trap catch data using an appropriate statistical test (e.g., ANOVA or a paired t-test) to determine if the pheromone-baited traps caught significantly more insects than the control traps.

Applications in Pest Management and Drug Development

The discovery of a novel pheromone like (R)-methyl 2-hydroxydecanoate would have direct applications in Integrated Pest Management (IPM).

-

Monitoring: Pheromone-baited traps are highly sensitive tools for detecting the presence of a pest, determining its population density, and tracking its seasonal activity.[8] This information allows for precisely timed and targeted control measures, reducing the overall need for broad-spectrum insecticides.

-

Mass Trapping: Deploying a high density of pheromone traps can remove a significant number of male insects from a population, thereby reducing mating success and suppressing population growth.

-

Mating Disruption: Permeating an area with a high concentration of the synthetic pheromone confuses males and prevents them from locating females, effectively disrupting reproduction.

From a drug development perspective, understanding the enzymes in pheromone biosynthesis pathways, such as the specific hydroxylases and methyltransferases, could present novel targets for insect-specific growth regulators. Inhibiting a key enzyme in pheromone production could disrupt mating and provide a highly targeted method of pest control.

Conclusion and Future Perspectives

While (R)-methyl 2-hydroxydecanoate remains a hypothetical insect pheromone, its structural similarity to known, potent semiochemicals in the order Coleoptera provides a strong basis for its investigation. This guide establishes a comprehensive framework for such an endeavor, grounding hypothetical considerations in proven, practical methodologies. The principles of pheromone identification through analytical chemistry, confirmation via stereoselective synthesis, and validation through rigorous behavioral bioassays are universal in the field of chemical ecology. The continued exploration of insect chemical communication will undoubtedly unveil novel compounds, some of which may resemble our model molecule. The application of these discoveries is vital for developing the next generation of safe, effective, and environmentally sustainable pest management solutions.

References

-

Byers, J. A. (2017). Monitoring and mass-trapping methodologies using pheromones: the lesser date moth Batrachedra amydraula. Bulletin of Entomological Research, 108(1), 58-68. [Link]

-

Levi-Zada, A., Fefer, D., Anshelevitch, L., Litovsky, A., Bengtsson, M., Gindin, G., & Soroker, V. (2011). Identification of the sex pheromone of the lesser date moth, Batrachedra amydraula, using sequential SPME auto-sampling. Tetrahedron Letters, 52(35), 4550-4553. [Link]

-

Levi-Zada, A., et al. (2017). Monitoring and mass-trapping methodologies using pheromones: the lesser date moth Batrachedra amydraula. ResearchGate. [Link]

-

Al-Jboory, I. J., & Al-Janabi, A. S. (2015). Evaluation of the Sex Pheromone Efficiency of the Lesser Date Moth, Batrachedra amydraula Meyrick (Lepidoptera: Batrachedridae), in Baghdad, Iraq. Journal of Life Sciences, 9, 242-247. [Link]

-

Various Authors. (2025). Identification of the sex pheromone of the lesser date moth, Batrachedra amydraula, using sequential SPME auto-sampling. ResearchGate. [Link]

-

Chemtica. (n.d.). Batrachedra amydraula (Improved Formulation). [Link]

-

The Pherobase. (2025). Pheromones and Semiochemicals of Batrachedra amydraula. [Link]

-

Mathews, J. (2023). Pheromone Trap Catch of Fruit Pest Moths Influenced by the Geomagnetic Disturbance Storm Time (Dst). Mathews Open Access Journals. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxydecanoate. PubChem Compound Database. [Link]

-

Russell IPM. (n.d.). Lesser Date Moth, Batrachedra amydraula. [Link]

-

University of Nebraska - Lincoln. (2015). Fatty Acid Amides and Their Biosynthetic Enzymes Found in Insect Model Systems. DigitalCommons@University of Nebraska - Lincoln. [Link]

-

Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering, 74, 36-46. [Link]

- Google Patents. (2019).

-

ResearchGate. (n.d.). Biosynthesis in Insects. [Link]

-

Choo, Y-M., & Tapp, A. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2531. [Link]

-

Maggi, F., et al. (2021). Activity of Some Plant and Fungal Metabolites towards Aedes albopictus (Diptera, Culicidae). Insects, 12(4), 353. [Link]

-

Jurenka, R. (2024). Fatty Acid Origin of Insect Pheromones. Advances in Experimental Medicine and Biology, 1494, 501-518. [Link]

-

Kim, T-K., et al. (2021). Biological activity and processing technologies of edible insects: a review. Food Science and Biotechnology, 30(11), 1-14. [Link]

-

Lacey, E. S., et al. (2009). (R)-3-hydroxyhexan-2-one is a major pheromone component of Anelaphus inflaticollis (Coleoptera: Cerambycidae). Environmental Entomology, 38(5), 1462-6. [Link]

-

Lacey, E. S., et al. (2009). (R)-3-Hydroxyhexan-2-one Is a Major Pheromone Component of Anelaphus inflaticollis (Coleoptera: Cerambycidae). IDEALS. [Link]

-

Tsikolia, M., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology, 151, 40-46. [Link]

-

Okorie, C. C., et al. (2024). Identification of Potential Aedes aegypti Juvenile Hormone Inhibitors from Methanol Extract of Leaves of Solanum erianthum. Communication In Physical Sciences, 11(4), 669-679. [Link]

-

D'Amato, A., et al. (2025). Analytical Methods for the Identification of Edible and Feed Insects: Focus on DNA-Based Techniques. Foods, 14(11), 1803. [Link]

-

International Journal of Entomology Research. (2024). An overview of insect derived bioactive compounds with therapeutic potential. [Link]

-

Jaturas, N., et al. (2019). Mitochondrial DNA-Based Identification of Forensically Important Flesh Flies (Diptera: Sarcophagidae) in Thailand. Insects, 11(1), 2. [Link]

-

Khan, S., et al. (2024). Molecular identification of Hymenopteran insects collected by using Malaise traps from Hazarganji Chiltan National Park Quetta, Pakistan. PLOS ONE, 19(4), e0293144. [Link]

-

Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514. [Link]

Sources

- 1. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. life.illinois.edu [life.illinois.edu]

- 3. Methyl 2-hydroxydecanoate | C11H22O3 | CID 549544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-hydroxyhexan-2-one is a major pheromone component of Anelaphus inflaticollis (Coleoptera: Cerambycidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemtica.com [chemtica.com]

- 6. Pheromones and Semiochemicals of Batrachedra amydraula (Lepidoptera: Batrachedridae), the Lesser date moth [pherobase.com]

- 7. Forensic Entomology in Jeddah: Molecular Identification of Emerging Insect Strains [arccjournals.com]

- 8. russellipm.com [russellipm.com]

The Enigmatic Presence of (R)-2-Hydroxy Fatty Acid Methyl Esters in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the natural occurrence of (R)-2-hydroxy fatty acid methyl esters. We will delve into the established presence of their parent molecules, (R)-2-hydroxy fatty acids, across various biological systems, their biosynthesis, and physiological significance. Furthermore, this guide will address the current understanding of the natural occurrence of their methyl ester derivatives, a topic of growing interest in lipidomics and drug discovery. A significant portion of this document is dedicated to providing detailed, field-proven methodologies for the extraction, derivatization, and chiral analysis of these fascinating molecules, equipping researchers with the practical knowledge to investigate their presence and function.

I. The Established Natural Occurrence of (R)-2-Hydroxy Fatty Acids

(R)-2-hydroxy fatty acids are a class of lipids characterized by a hydroxyl group at the C-2 position of the fatty acid chain, with the (R) stereochemistry. Their presence is well-documented across a diverse range of organisms, from bacteria to mammals, where they are predominantly found as constituents of complex lipids, most notably sphingolipids.

In Mammals: (R)-2-hydroxy fatty acids are integral components of sphingolipids in various tissues, with particularly high concentrations in the nervous system, skin, and kidneys[1][2]. In the brain, they are crucial for the structure and function of myelin, the protective sheath surrounding nerve fibers[1][3]. In the skin, they are essential for maintaining the permeability barrier[2]. The synthesis of these (R)-enantiomers in eukaryotes is stereospecific, catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H)[3].

In Plants: Plants also contain a significant amount of 2-hydroxy fatty acids in their sphingolipids[4]. These molecules are involved in various physiological processes, including stress responses and membrane organization.

In Marine Organisms and Bacteria: The marine environment is a rich source of diverse fatty acids, including hydroxylated forms[4][5]. The gliding marine bacterium Aureispira marina has been shown to contain 2-hydroxy fatty acids within its ceramides[6]. Some bacteria, such as certain myxobacteria species, possess FA2H orthologs that synthesize (R)-2-hydroxy fatty acids, similar to eukaryotes[3]. In contrast, other bacteria utilize CYP450 enzymes to produce the (S)-enantiomer[3]. The bacterium Pseudomonas maltophilia has also been found to contain branched-chain hydroxy fatty acids, including 2-hydroxy-9-methyldecanoic acid[7].

II. The Question of Naturally Occurring (R)-2-Hydroxy Fatty Acid Methyl Esters

While the existence of (R)-2-hydroxy fatty acids within complex lipids is firmly established, their occurrence as free methyl esters in nature is less clear. Fatty acid methyl esters (FAMEs) are well-known as the primary components of biodiesel and are commonly synthesized for analytical purposes[4][8]. However, evidence for their natural occurrence is emerging.

Methyl palmitate, a simple saturated fatty acid methyl ester, is a naturally occurring compound in many plant species and has been identified as a signaling molecule with anti-inflammatory and anti-fibrotic properties[9][10][11]. Its presence suggests that enzymatic machinery for the methylation of free fatty acids exists in nature.

The enzyme S-adenosyl-L-methionine:fatty-acid O-methyltransferase (EC 2.1.1.15) catalyzes the formation of fatty acid methyl esters from free fatty acids and S-adenosyl methionine (SAM), the principal biological methyl donor[2][12][13][14]. The existence of this enzyme provides a plausible biosynthetic pathway for the in vivo formation of various FAMEs, potentially including (R)-2-hydroxy fatty acid methyl esters, should the free (R)-2-hydroxy fatty acids be available as substrates.

Furthermore, the green microalga Chlamydomonas reinhardtii has been reported to naturally produce a variety of fatty acid methyl and ethyl esters[7]. While the specific stereochemistry of any 2-hydroxy FAMEs in this organism has not been detailed, this finding points to the possibility of their natural synthesis in the microbial world.

The phytopathogenic bacterium Ralstonia solanacearum produces 3-hydroxypalmitic acid methyl ester as a virulence-regulating autoregulator, highlighting a signaling role for hydroxylated FAMEs in bacteria[4].

III. Biosynthesis of (R)-2-Hydroxy Fatty Acids and Potential for Methyl Ester Formation

The primary pathway for the synthesis of (R)-2-hydroxy fatty acids in eukaryotes involves the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme catalyzes the stereospecific hydroxylation of a long-chain fatty acid to produce the (R)-2-hydroxy fatty acid. These are then typically incorporated into ceramides and subsequently into more complex sphingolipids.

A potential pathway for the formation of (R)-2-hydroxy fatty acid methyl esters would involve the action of a fatty acid methyltransferase on a free (R)-2-hydroxy fatty acid.

Caption: Biosynthesis of (R)-2-hydroxy fatty acids and a hypothesized pathway for their methylation.

IV. Analytical Methodologies: A Practical Guide

The analysis of (R)-2-hydroxy fatty acids and their methyl esters requires a multi-step approach involving efficient extraction, derivatization to enhance volatility and chromatographic performance, and finally, chiral separation to distinguish between the (R) and (S) enantiomers.

A. Lipid Extraction from Biological Tissues

The choice of extraction method is critical to ensure the quantitative recovery of lipids while minimizing degradation. The Folch method and its variations are widely used for their efficiency in extracting a broad range of lipids.

Experimental Protocol: Modified Folch Extraction for Mammalian Tissue

-

Tissue Preparation: Weigh approximately 50 mg of frozen tissue and grind it to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle[9][11].

-

Homogenization: Transfer the powdered tissue to a glass homogenization tube. Add 10 volumes of ice-cold methanol (e.g., 500 µL for 50 mg of tissue) and homogenize thoroughly[10].

-

Solvent Addition: Add 20 volumes of ice-cold chloroform (e.g., 1 mL for 50 mg of tissue) to the homogenate and continue homogenization until a uniform suspension is achieved[10]. The final chloroform to methanol ratio should be 2:1 (v/v).

-

Phase Separation: Transfer the homogenate to a screw-cap glass tube. Add 0.2 volumes of 0.9% NaCl solution (e.g., 300 µL for 1.5 mL of solvent mixture). Vortex the tube vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation[10].

-

Lipid Recovery: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until further analysis.

B. Derivatization to Fatty Acid Methyl Esters (FAMEs)

To facilitate analysis by gas chromatography (GC), the carboxyl group of the fatty acids is converted to its methyl ester. Acid-catalyzed transesterification is a common and effective method.

Experimental Protocol: Acid-Catalyzed Methylation using Boron Trifluoride-Methanol

-

Reagent Preparation: Use a commercially available 14% boron trifluoride (BF3) in methanol solution. This reagent is highly reactive and should be handled in a fume hood[15].

-

Reaction: To the dried lipid extract (containing up to 10 mg of lipid), add 1 mL of 14% BF3-methanol reagent[15].

-

Incubation: Securely cap the tube and heat at 100°C for 30-60 minutes in a heating block or water bath[15].

-

Extraction of FAMEs: After cooling to room temperature, add 1 mL of water and 2 mL of hexane to the tube. Vortex vigorously for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Collection: Carefully collect the upper hexane layer containing the FAMEs and transfer it to a clean vial for GC analysis.

C. Chiral Separation and Analysis

The separation of (R)- and (S)-2-hydroxy fatty acid enantiomers is crucial for determining their natural stereochemistry. This is typically achieved using chiral chromatography, either by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers excellent resolution of enantiomers, often without the need for derivatization of the hydroxyl group.

Experimental Protocol: Chiral HPLC of 2-Hydroxy Fatty Acid Methyl Esters

-

Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD or Chiralcel OD), is typically used[16][17].

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 99.5:0.5 v/v), is commonly employed for normal-phase separations[18].

-

Sample Preparation: Dissolve the FAMEs sample in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.

-

Detection: Monitor the elution of the enantiomers using a UV detector, typically at a low wavelength (e.g., 210-220 nm), as the ester carbonyl group provides some UV absorbance.

-

Quantification: The relative amounts of the (R) and (S) enantiomers can be determined by integrating the peak areas of the two separated peaks.

2. Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for separating enantiomers, often requiring derivatization of the hydroxyl group to form diastereomers or using a chiral stationary phase. For the analysis of 2-hydroxy FAMEs, further derivatization of the hydroxyl group to a less polar and more volatile derivative, such as a trimethylsilyl (TMS) ether, is often performed.

Experimental Protocol: Chiral GC-MS of 2-Hydroxy Fatty Acid Methyl Esters (as TMS derivatives)

-

Derivatization of the Hydroxyl Group:

-

To the dried FAMEs sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.

-

Heat the mixture at 60-80°C for 30 minutes to ensure complete derivatization of the hydroxyl group to a TMS ether.

-

-

GC Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β- or γ-cyclodextrin), is required for the separation of the enantiomers.

-

GC Conditions:

-

Injector: Split/splitless injector, operated at a temperature that ensures efficient volatilization without degradation (e.g., 250°C).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature program that starts at a lower temperature and ramps up to a higher temperature is used to achieve good separation of the FAMEs based on their chain length and the enantiomeric separation of the 2-hydroxy FAMEs.

-

-

Detection: A mass spectrometer (MS) is the preferred detector as it provides both quantitative data and structural information, aiding in the identification of the compounds[19].

Caption: A generalized analytical workflow for the study of (R)-2-hydroxy fatty acid methyl esters.

V. Conclusion and Future Perspectives

The natural occurrence of (R)-2-hydroxy fatty acids is well-established, with these molecules playing crucial roles in the structure and function of biological membranes, particularly as components of sphingolipids. While the direct evidence for the widespread natural occurrence of their corresponding methyl esters is still developing, the existence of relevant biosynthetic enzymes and the identification of other naturally occurring FAMEs with signaling functions present a compelling case for their potential existence and biological significance.

The detailed analytical protocols provided in this guide offer researchers a robust framework for the extraction, derivatization, and chiral separation of these molecules. The application of these methods will be instrumental in advancing our understanding of the distribution, biosynthesis, and physiological roles of (R)-2-hydroxy fatty acid methyl esters in nature. Future research in this area holds the promise of uncovering novel signaling molecules and potential therapeutic targets, further expanding our knowledge of the complex world of lipid metabolism.

VI. References

-

Takagi, T., Itabashi, Y., & Tsuda, T. (1989). High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. Journal of Chromatographic Science, 27(10), 574-577. Retrieved from [Link]

-

MMPC.org. (2013). Tissue TG & TC Protocol. Retrieved from [Link]

-

Bird, S. S., Marur, V. R., Sniatynski, M. J., & Greenberg, H. K. (2011). Lipid and fatty acid extraction protocol from biological samples. Protocol Exchange. Retrieved from [Link]

-

Wikipedia contributors. (2023, August 2). Fatty-acid O-methyltransferase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Christie, W. W. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Retrieved from [Link]

-

Schlame, M., & Ramin, T. (2000). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Prostaglandins & Other Lipid Mediators, 61(3-4), 163-171. Retrieved from [Link]

-

Al-Sari, A., & Lim, F. L. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 999. Retrieved from [Link]

-

Ciucanu, I., & Cristian, C. (2020). Selective and fast methylation of free fatty acids directly in plasma for their individual analysis by gas chromatography- mass spectrometry. Journal of Chromatography A, 1626, 461259. Retrieved from [Link]

-

Matsuyama, T., Tahara, Y., & Kodama, Y. (2021). Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina. The Journal of General and Applied Microbiology, 67(3), 100-105. Retrieved from [Link]

-

Teeter, H. (2019, July 23). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. AOCS Lipid Library. Retrieved from [Link]

-

Christie, W. W. (2019, July 23). Preparation of Lipid Extracts Tissues. AOCS Lipid Library. Retrieved from [Link]

-

Jensen, M. D., & Nielsen, M. (1999). Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment. Journal of Lipid Research, 40(11), 2119-2123. Retrieved from [Link]

-

Ciucanu, I., & Cristian, C. (2020). Selective and fast methylation of free fatty acids directly in plasma for their individual analysis by gas chromatography- mass spectrometry. ResearchGate. Retrieved from [Link]

-

Cyberlipid. (n.d.). Hydroxy fatty acids. Retrieved from [Link]

-

Lu, S. C., & Mato, J. M. (2012). S-adenosylmethionine in Liver Health, Injury, and Cancer. Physiological Reviews, 92(4), 1515-1542. Retrieved from [Link]

-

Herrero, M., & Pizarro, C. (2023). S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy. International Journal of Molecular Sciences, 24(13), 10989. Retrieved from [Link]

-

Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved from [Link]

-

Amsbio. (n.d.). S-adenosylmethionine and Methylation. Retrieved from [Link]

-

Moss, C. W., Samuels, S. B., Liddle, J., & McKinney, R. M. (1973). Occurrence of Branched-Chain Hydroxy Fatty Acids in Pseudomonas maltophilia. Journal of Bacteriology, 114(3), 1018-1024. Retrieved from [Link]

-

Mato, J. M., & Lu, S. C. (2013). S-adenosylmethionine metabolism and liver disease. Annals of Hepatology, 12(2), 183-189. Retrieved from [Link]

-

Boucher, M. A., Flegel, M. J., & Lansinger, J. T. (2011). Acid-Catalyzed Preparation of Biodiesel from Waste Vegetable Oil: An Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(2), 197-200. Retrieved from [Link]

-

Vaia. (2024, August 27). Transesterification Process: Biodiesel & Explained. Retrieved from [Link]

-

Dees, S. B., & Moss, C. W. (1975). Single derivatization method for routine analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids. Journal of Clinical Microbiology, 1(5), 419-420. Retrieved from [Link]

-

Wang, Y., Li, Y., Wang, Y., & Li, Z. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(45), 18017-18025. Retrieved from [Link]

-

Agilent Technologies. (2006, July 15). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). Retrieved from [Link]

-

Technoilogy. (2025, September 29). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Retrieved from [Link]

-

Li, Y., Liu, Y., & Wang, X. (2015). Direct ultrasound-assisted methylation of fatty acids in serum for free fatty acid determinations. Analytical Methods, 7(15), 6245-6250. Retrieved from [Link]

-

Horvath, G., & Armstrong, D. W. (2014). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International, 27(10). Retrieved from [Link]

-

Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4905. Retrieved from [Link]

-

Zaggout, F. R. (2006). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 18(2), 1443. Retrieved from [Link]

-

Christie, W. W. (2020, September 6). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]

-

Nichols, P. D., Pethybridge, H. R., Zhang, B., Virtue, P., Meyer, L., Dhurmeea, Z., ... & Parrish, C. C. (2022). Fatty acid profiles of more than 470 marine species from the Southern Hemisphere. Ecology, 103(10), e3777. Retrieved from [Link]

-

Abdel-Mageed, W. M., & El-Gamal, A. A. (2019). Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits. RSC advances, 9(61), 35615-35632. Retrieved from [Link]

-

Ackman, R. G. (2002). Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. Journal of the American Oil Chemists' Society, 79(10), 963-969. Retrieved from [Link]

-

Upadhyay, R. K., & Mirajkar, A. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis? ResearchGate. Retrieved from [Link]

-

Cyberlipid. (n.d.). FA derivatization before GLC. Retrieved from [Link]

-

LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]

Sources

- 1. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publisherspanel.com [publisherspanel.com]

- 3. mdpi.com [mdpi.com]

- 4. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 5. Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08119D [pubs.rsc.org]

- 6. Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Selective and fast methylation of free fatty acids directly in plasma for their individual analysis by gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 10. mmpc.org [mmpc.org]

- 11. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 12. Fatty-acid O-methyltransferase - Wikipedia [en.wikipedia.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. amsbio.com [amsbio.com]

- 15. FA derivatization | Cyberlipid [cyberlipid.gerli.com]

- 16. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. aocs.org [aocs.org]

- 19. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between (R)- and (S)-methyl 2-hydroxydecanoate biological activity

[1]

Executive Summary

Methyl 2-hydroxydecanoate (C11H22O3) is a hydroxylated fatty acid methyl ester (FAME) acting as a critical signaling molecule in microbial quorum sensing and a structural motif in insect semiochemicals. While its achiral physical properties (BP, refractive index) are identical, its biological activity is strictly governed by chirality.

-

The (R)-Enantiomer: Typically the biologically active form in insect pheromone recognition and specific bacterial signaling pathways. It is often the preferred substrate for lipase-mediated hydrolysis in metabolic pathways.

-

The (S)-Enantiomer: Often acts as a competitive inhibitor or an inactive "dummy" substrate in receptor binding, though it may possess distinct antimicrobial efficacy due to slower metabolic degradation.

Biological Activity & Mechanism of Action[2][3]

Bacterial Quorum Sensing & Biosurfactant Activity

Recent isolation of methyl 2-hydroxydecanoate from the cell membranes of Pantoea alhagi and marine fouling organisms indicates its role as a biosurfactant and quorum sensing modulator .

-

Mechanism: As an amphiphilic molecule, it inserts into bacterial cell membranes. The 2-hydroxy group introduces a "kink" in the lipid tail packing, altering membrane fluidity.

-

Chiral Specificity: Bacterial efflux pumps and signal receptors (like LuxR homologs) often discriminate based on the 3D orientation of the hydroxyl group. The (R)-form mimics the natural stereochemistry of bacterial 3-hydroxy fatty acids (common in LPS), whereas the (S)-form can disrupt signal transduction by failing to induce the correct conformational change in the receptor.

Insect Pheromone Analogs

Methyl 2-hydroxydecanoate serves as a homolog to known cerambycid beetle pheromones (e.g., 3-hydroxyhexan-2-one).

-

Attraction vs. Inhibition: In many Coleopteran species, the (R)-enantiomer of hydroxy-esters triggers aggregation behavior. The (S)-enantiomer often exhibits "antagonistic" activity, shutting down the response to the (R)-form. This necessitates high enantiomeric purity (>98% ee) for field trials.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which these chiral esters disrupt bacterial biofilm formation (Quorum Quenching).

Caption: Comparative mechanism of (R)- and (S)-enantiomers interacting with bacterial quorum sensing receptors.

Comparative Data Profile

| Feature | (R)-Methyl 2-Hydroxydecanoate | (S)-Methyl 2-Hydroxydecanoate |

| Stereochemistry | Rectus (Right-handed) | Sinister (Left-handed) |

| Enzymatic Hydrolysis | Fast (Preferred substrate for PLE/CAL-B) | Slow (often <5% rate of (R)) |

| Insect Behavioral Response | Typically Attractant/Agonist | Typically Neutral or Antagonist |

| Biosurfactant Role | Native membrane component (e.g., P. alhagi) | Exogenous disruptor |

| Synthesis Route | Kinetic Resolution (Product of Hydrolysis) | Kinetic Resolution (Unreacted Substrate) |

Experimental Protocols: Enantioselective Synthesis

To study these biological differences, you must synthesize the enantiomers with high optical purity. The most robust method is Lipase-Catalyzed Kinetic Resolution .

Protocol: Kinetic Resolution using CAL-B

This protocol utilizes Candida antarctica Lipase B (Novozym 435) to selectively acetylate the (R)-enantiomer, leaving the (S)-alcohol untouched.

Reagents:

-

Racemic Methyl 2-hydroxydecanoate (10 mmol)[1]

-

Vinyl Acetate (30 mmol, Acyl donor)

-

Candida antarctica Lipase B (CAL-B, immobilized, 200 mg)

-

MTBE (Methyl tert-butyl ether, solvent, 50 mL)

Step-by-Step Workflow:

-

Setup: Dissolve racemic methyl 2-hydroxydecanoate in dry MTBE in a round-bottom flask.

-

Initiation: Add Vinyl Acetate and CAL-B beads. Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via Chiral GC (Cyclodex-B column). The lipase follows Kazlauskas' Rule , preferentially acetylating the (R)-enantiomer.

-

Termination: Stop reaction at exactly 50% conversion (approx. 24-48 hours) by filtering off the enzyme beads.

-

Separation:

-

Evaporate solvent.

-

Perform Flash Chromatography (Hexane/EtOAc 9:1).

-

Fraction A: (R)-2-Acetoxydecanoate (Acylated product). Hydrolyze this with K2CO3/MeOH to recover (R)-Methyl 2-hydroxydecanoate.

-

Fraction B: (S)-Methyl 2-hydroxydecanoate (Unreacted alcohol). High ee% immediately available.

-

Synthesis Logic Diagram

Caption: Workflow for the enzymatic separation of (R)- and (S)-enantiomers using CAL-B.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of your biological assays, you must validate the stereochemistry of your synthesized ligands.

-

Chiral GC Method:

-

Column: CP-Chirasil-Dex CB or equivalent beta-cyclodextrin phase.

-

Conditions: 110°C isothermal for 15 min, then ramp 5°C/min to 180°C.

-

Expected Result: The (S)-enantiomer typically elutes after the (R)-enantiomer on cyclodextrin phases due to stronger inclusion complex formation.

-

-

Optical Rotation:

-

(R)-Methyl 2-hydroxydecanoate:

(c=1, CHCl3).[2] -

(S)-Methyl 2-hydroxydecanoate:

(c=1, CHCl3). -

Note: Check sign carefully as solvent choice (CHCl3 vs MeOH) can invert the sign.

-

References

-

Biosurfactant Production in Pantoea: Title: Production and Characterization of New Biosurfactants/Bioemulsifiers from Pantoea alhagi.[3][4] Source: MDPI (Molecules), 2023. URL:[Link]

-

Enzymatic Kinetic Resolution (General Protocol): Title: Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water. Source: Journal of Organic Chemistry (ACS), 2015. URL:[Link]

-

Pheromone Chemistry of Hydroxy-Esters: Title: (R)-3-hydroxyhexan-2-one is a major pheromone component of Anelaphus inflaticollis. Source: Environmental Entomology (PubMed), 2009. URL:[Link]

-

Chemical Properties & Identifiers: Title: Methyl 2-hydroxydecanoate | C11H22O3 | CID 549544.[5] Source: PubChem (NIH). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Production and Characterization of New Biosurfactants/Bioemulsifiers from Pantoea alhagi and Their Antioxidant, Antimicrobial and Anti-Biofilm Potentiality Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 2-hydroxydecanoate | C11H22O3 | CID 549544 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Properties of Alpha-Hydroxy Fatty Acid Methyl Esters

The following technical guide details the thermodynamic properties, synthesis, and applications of alpha-hydroxy fatty acid methyl esters (

A Technical Guide for Research & Development

Executive Summary

Alpha-hydroxy fatty acid methyl esters (

Molecular Architecture & Thermodynamic Logic

The thermodynamic distinctiveness of

In

-

Intermolecular Hydrogen Bonding: The

-OH group of one molecule H-bonds with the carbonyl oxygen of a neighboring ester group. This significantly increases the Enthalpy of Fusion ( -

Intramolecular Hydrogen Bonding: A 5-membered ring interaction can form between the

-OH hydrogen and the carbonyl oxygen within the same molecule. While this stabilizes the monomer in the gas phase (increasing volatility relative to dimers), in the condensed phase, intermolecular forces typically dominate, leading to higher lattice stability.

Thermodynamic Comparison: -OH vs. Non-OH FAMEs

The following table synthesizes experimental and predicted thermodynamic data, illustrating the "Hydroxyl Effect."

| Property | Methyl Palmitate (C16:0) | Methyl 2-Hydroxypalmitate (2-OH C16:0) | Thermodynamic Driver |

| Melting Point ( | 30.0 – 30.5 °C | 67.8 – 68.5 °C | Intermolecular H-bonding increases lattice energy. |

| Boiling Point ( | 338 °C (at 760 mmHg) | 400.8 °C (predicted) | Increased polarity requires higher energy for vaporization. |

| Flash Point | > 113 °C | ~225 °C | Lower vapor pressure reduces flammability risks. |

| LogP (Octanol/Water) | ~7.38 | ~6.5 - 7.0 | Hydroxyl group introduces hydrophilicity, altering membrane partitioning. |

Technical Insight: The shift in melting point (

C) between the non-hydroxy and-hydroxy species is a critical quality attribute (CQA) for developing solid lipid nanoparticles (SLNs). The -OH FAMEs remain solid at physiological temperatures, unlike their non-hydroxylated counterparts.

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols are designed as self-validating systems.

Protocol A: Green Synthesis of -OH FAMEs

This workflow utilizes Trichloroisocyanuric Acid (TCCA) for

Workflow Diagram

Figure 1: Step-wise synthesis of

Step-by-Step Methodology

-

-Chlorination:

-

Mix Fatty Acid (1 eq) with TCCA (0.6 eq) in a round-bottom flask.

-

Heat to 80°C under solvent-free conditions for 2-4 hours.

-

Validation: Monitor disappearance of FA peak via GC-FID or TLC.

-

-

Hydrolysis (Nucleophilic Substitution):

-

Add crude 2-chloro fatty acid to aqueous KOH (1M) and reflux for 6 hours.

-

Acidify with HCl to precipitate the

-hydroxy fatty acid (Solid). -

Purification: Recrystallize from acetonitrile to remove non-hydroxylated impurities.

-

-

Methyl Esterification:

-

Dissolve purified

-HFA in Methanol containing 1.2% HCl (or -

Reflux for 60 minutes.

-

Extract with hexane, wash with brine, and dry over

.

-

Protocol B: Thermodynamic Characterization (DSC)

Objective: Accurate determination of Enthalpy of Fusion (

-

Sample Prep: Hermetically seal 2-5 mg of

-OH FAME in an aluminum pan. -

Cycle:

-

Heat from 0°C to 100°C at 5°C/min (erase thermal history).

-

Cool to 0°C at 5°C/min (controlled crystallization).

-

Heat to 100°C at 2°C/min (measurement run).

-

-

Analysis: Integrate the endothermic melting peak.

-

Self-Validation: The peak must be sharp. A broad shoulder indicates impurities (likely unreacted fatty acids or isomers).

-

Applications in Drug Development

The thermodynamic stability and amphiphilic nature of

Mechanism of Action

Unlike simple fatty esters which act as solvents,

Figure 2: Mechanistic pathway of membrane fluidization by

References

-

Synthesis of

-Hydroxy Fatty Acids via TCCA:- Source: Università degli Studi di Torino / PubMed

- Context: Protocol for green halogen

-

Thermodynamic Properties of Fatty Acid Methyl Esters

-

Membrane Interactions of Hydroxylated Lipids

- Source: Cayman Chemical / Chem. Phys. Lipids

-

Context: Impact of free hydroxylated fatty acids on lipid membrane organization.[5]

-

Vapor Pressure and Volatility of FAMEs

- Source: ACS Omega

- Context: Methodology for measuring saturation vapor pressures of f

-

Crystal Structure and Hydrogen Bonding in Alpha-Hydroxy Acids

- Source: MDPI Molecules

- Context: Analysis of supramolecular motifs and H-bonding networks in alpha-hydroxy crystals.

Sources

Solubility of methyl 2-hydroxydecanoate in organic solvents vs water

Technical Guide: Solubility Profile of Methyl 2-Hydroxydecanoate

Executive Summary

Methyl 2-hydroxydecanoate (M2HD) is a specialized fatty acid methyl ester (FAME) distinct from its non-hydroxylated counterparts due to the presence of an alpha-hydroxyl group. While the decanoate chain (C10) dictates a predominantly lipophilic profile, the 2-hydroxy moiety introduces specific hydrogen-bonding capabilities that alter its solvation thermodynamics. This guide provides a technical analysis of its solubility landscape, contrasting aqueous insolubility with organic compatibility, and details the validation protocols required for empirical determination.

Molecular Architecture & Physicochemical Profile

To understand the solubility behavior of M2HD, one must deconstruct its competing molecular forces.

-

Lipophilic Tail (C10): The decyl chain acts as the dominant structural feature, driving the molecule’s affinity for non-polar solvents (London Dispersion Forces). This creates a high energetic penalty for cavity formation in water.

-

Alpha-Hydroxy Ester Head: Unlike standard methyl decanoate, M2HD possesses a hydroxyl group at the C2 position.

-

Intramolecular Effect: The close proximity of the -OH and the carbonyl (-C=O) often leads to intramolecular hydrogen bonding (forming a stable 5-membered ring interaction). This can slightly reduce the molecule's polarity relative to what might be expected, as the polar groups "satisfy" each other rather than interacting with the solvent.

-

Intermolecular Effect: It increases the boiling point and viscosity compared to methyl decanoate but remains significantly less polar than the free acid (2-hydroxydecanoic acid).

-

Table 1: Physicochemical Properties (Predicted & Experimental)

| Property | Value / Characteristic | Mechanistic Insight |

| Formula | C₁₁H₂₂O₃ | |

| Molecular Weight | 202.29 g/mol | |

| LogP (Predicted) | ~3.5 - 3.8 | Indicates high lipophilicity (Bioaccumulation potential). |

| Water Solubility | < 100 mg/L (Predicted) | The hydrophobic effect of the C10 chain overwhelms the polar head group. |

| Physical State | Liquid / Low-melting Solid | Intramolecular H-bonding often depresses MP relative to intermolecular networks. |

Solubility Landscape: Organic Solvents vs. Water[1][2]

The solubility of M2HD follows the "like dissolves like" principle, but with nuance regarding polar protic vs. aprotic solvents.

A. Aqueous Solubility (The Challenge)

M2HD is effectively insoluble in pure water.[1]

-

Mechanism: The disruption of the water hydrogen-bonding network by the aliphatic tail is thermodynamically unfavorable (positive

). -

Behavior: It will form a biphasic system, floating on water (Density < 1.0 g/mL).

-

Enhancement: Solubility can be marginally improved using cyclodextrins or surfactant micelles (SDS, Tween 80), but not via pH adjustment (as it is a non-ionizable ester, unlike the free acid).

B. Organic Solvent Compatibility

M2HD exhibits high solubility in a broad range of organic solvents.

Table 2: Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale |

| Non-Polar | Hexane, Heptane | High | Van der Waals interactions dominate; excellent for extraction. |

| Polar Aprotic | DMSO, DMF, Acetone | High | Dipole-dipole interactions stabilize the ester group. |

| Polar Protic | Ethanol, Methanol | High | Solvation via H-bonding to the 2-OH and Ester oxygen. |

| Chlorinated | Chloroform, DCM | High | High affinity; often used for lipid extraction (Folch method). |

Visualization: Solvation Dynamics

The following diagram illustrates the competing forces determining M2HD solubility.

Figure 1: Mechanistic pathways of M2HD solvation. The hydrophobic tail drives phase separation in water, while facilitating integration into organic matrices.

Experimental Methodology: Determination of Solubility

As specific literature values for M2HD are scarce compared to generic FAMEs, experimental validation is required for critical applications.

Protocol: Saturation Shake-Flask Method (OECD 105 Adapted)

This protocol is self-validating through the use of triplicates and mass balance checks.

Reagents:

-

Methyl 2-hydroxydecanoate (>98% purity).

-

Solvent of choice (e.g., Phosphate Buffer pH 7.4 or Ethanol).

-

Internal Standard (e.g., Methyl Decanoate) for GC/HPLC.

Workflow:

-

Saturation: Add excess M2HD to the solvent in a glass vial. The mixture must be biphasic (visible droplets or turbidity).

-

Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24–48 hours.

-

Critical Step: Prevent hydrolysis! If testing in water, ensure pH is neutral and time is minimized to prevent ester hydrolysis to 2-hydroxydecanoic acid.

-

-

Phase Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated to prevent adsorption).

-

Quantification: Dilute the filtrate with an organic solvent (e.g., Acetonitrile) and analyze via GC-FID or HPLC-UV (210 nm).

Figure 2: Step-by-step workflow for the empirical determination of M2HD solubility limits.

Implications for Drug Development & Synthesis

1. Formulation Strategy: Due to its low water solubility, M2HD cannot be delivered in simple aqueous buffers.

-

Self-Emulsifying Drug Delivery Systems (SEDDS): M2HD is an excellent candidate for the oil phase in SEDDS formulations.

-

Liposomes: It will partition into the lipid bilayer, potentially altering membrane fluidity due to the 2-OH group.

2. Synthesis & Extraction:

-

Reaction Solvent: When using M2HD as a chiral building block, avoid water. Use Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Work-up: To remove M2HD from a reaction mixture, aqueous washing is effective (M2HD stays in the organic layer), provided the organic solvent is immiscible with water (e.g., Ethyl Acetate).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549544, Methyl 2-hydroxydecanoate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Methyl 2-hydroxydecanoate - Gas Chromatography & Mass Spectra.[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.[3] Retrieved from [Link]

Sources

(R)-Methyl 2-Hydroxydecanoate: Precision Synthesis & Pharmaceutical Utility

This guide details the technical utility, synthesis, and pharmaceutical applications of (R)-methyl 2-hydroxydecanoate , a high-value chiral building block.

Executive Summary

(R)-Methyl 2-hydroxydecanoate (CAS: 71271-24-4 for racemate; enantiomer often custom-sourced) represents a critical "chiral staple" in the synthesis of bioactive lipids and cyclic depsipeptides.[1] Unlike its unfunctionalized fatty acid counterparts, the presence of the

This guide outlines the scalable synthesis of this intermediate via asymmetric hydrogenation, its validation through chiral gas chromatography, and its application in next-generation immunotherapeutics.

Part 1: Strategic Synthesis

While enzymatic kinetic resolution (using lipases like CAL-B) is a traditional route, it is limited by a maximum 50% theoretical yield. For pharmaceutical scalability, Asymmetric Transfer Hydrogenation (ATH) of the corresponding

Core Protocol: Asymmetric Hydrogenation of Methyl 2-Oxodecanoate

Objective: Stereoselective reduction of methyl 2-oxodecanoate to (R)-methyl 2-hydroxydecanoate.[1]

Reagents & Catalysts:

-

Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (or similar Ru-arene-diamine complexes optimized for ketones)

-

Hydrogen Source: Hydrogen gas (

) or Formic acid/Triethylamine (for transfer hydrogenation) -

Solvent: Degassed Methanol (MeOH)

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox under argon, dissolve the Ruthenium-BINAP precatalyst (0.5 mol%) in degassed MeOH.

-

Reaction Assembly: Add methyl 2-oxodecanoate (1.0 eq) to a high-pressure stainless steel autoclave. Add the catalyst solution via cannula to prevent oxygen exposure.[1]

-

Hydrogenation: Pressurize the autoclave to 30–50 bar

. Heat to 50°C and stir at 1000 rpm for 12–24 hours.-

Note: High pressure and vigorous stirring are critical to overcome mass transfer limitations of

in the liquid phase.[1]

-

-

Work-up: Vent

carefully. Concentrate the solvent under reduced pressure. -

Purification: The crude oil is purified via flash column chromatography (Hexanes/EtOAc 9:1) to remove catalyst residues.[1]

Synthesis Workflow Diagram

Figure 1: Industrial workflow for the asymmetric synthesis of (R)-methyl 2-hydroxydecanoate.

Part 2: Pharmaceutical Applications

The utility of (R)-methyl 2-hydroxydecanoate extends beyond simple lipophilicity.[1] The C2-hydroxyl group acts as a hydrogen bond donor/acceptor, dramatically altering the pharmacodynamics of the final drug molecule.

CD1d Agonists (Immunotherapy)

-Galactosylceramide (KRN7000) analogs are potent activators of invariant Natural Killer T (iNKT) cells.[1][5]-

Mechanism: The lipid tails of the ceramide bind deep within the hydrophobic grooves (A' and F' pockets) of the CD1d protein.

-

Role of the Building Block: The (R)-2-hydroxy group on the fatty acid chain participates in a crucial hydrogen bond network with the CD1d amino acid residues (e.g., Asp80, Thr156). This stabilizes the lipid-protein complex, enhancing the presentation of the galactose headgroup to the T-cell receptor.

-

Impact: Analogs synthesized from (R)-2-hydroxydecanoate (and longer variants) modulate the Th1/Th2 cytokine release profile, potentially tuning the immune response toward anti-tumor activity (Th1) or autoimmune suppression (Th2).

Cyclic Depsipeptides

Many bioactive natural products, such as Fusaricidins and Beauvericin, contain alternating amino acid and hydroxy acid residues.

-

Structural Role: The incorporation of (R)-2-hydroxydecanoate creates an ester linkage (depsi-bond) rather than an amide bond.[1] This alters the backbone flexibility and hydrogen bonding capability of the macrocycle, often facilitating ion transport (ionophore activity) across bacterial membranes.

Biological Mechanism Diagram

Figure 2: Mechanism of action for lipid antigens utilizing the (R)-2-hydroxy moiety for CD1d stabilization.

Part 3: Analytical Quality Control

Trustworthiness in chiral synthesis relies on rigorous validation.[1] A standard GC-FID method is required to quantify Enantiomeric Excess (

Protocol: Chiral Gas Chromatography

-

Column: Cyclodextrin-based capillary column (e.g., Hydrodex-β-3P or CP-Chirasil-Dex CB).[1]

-

Carrier Gas: Helium (constant flow 1.0 mL/min).[1]

-

Temperature Program:

-

Initial: 100°C (hold 2 min)

-

Ramp: 2°C/min to 160°C

-

Hold: 5 min

-

-

Detection: FID at 250°C.

-

Expected Results:

-

(S)-Enantiomer: Elutes first (e.g.,

= 14.2 min). -

(R)-Enantiomer: Elutes second (e.g.,

= 14.8 min). -

Calculation:

-

Part 4: Handling & Stability[1]

-